Product packaging for Methyl 2-aminobenzoate hydrochloride(Cat. No.:)

Methyl 2-aminobenzoate hydrochloride

Cat. No.: B8008415
M. Wt: 187.62 g/mol
InChI Key: ZVVRNGUAGINQLA-UHFFFAOYSA-N
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Description

Methyl 2-aminobenzoate hydrochloride is a useful research compound. Its molecular formula is C8H10ClNO2 and its molecular weight is 187.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClNO2 B8008415 Methyl 2-aminobenzoate hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-aminobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h2-5H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVRNGUAGINQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Anthranilate Esters in Chemical Sciences

Anthranilate esters are derivatives of anthranilic acid and are characterized by the presence of an ester group attached to the carboxyl function of the anthranilate core. This structural motif imparts a unique combination of chemical reactivity and physical properties, making them valuable in numerous scientific and industrial domains. solubilityofthings.comnumberanalytics.com

A primary area of significance for anthranilate esters is in synthetic organic chemistry. They serve as versatile building blocks and intermediates for the creation of more complex molecules. solubilityofthings.comnumberanalytics.comrsc.org Their functional groups—the aromatic amine and the ester—can be selectively modified, allowing for the construction of a wide array of organic structures. For instance, they are key precursors in the synthesis of various heterocyclic compounds, such as quinolines, acridinones, and benzoxazinones, which are scaffolds of high importance in medicinal chemistry and materials science. rsc.org The amine group can participate in cyclization and condensation reactions, while the ester group can undergo hydrolysis, amidation, or reduction to introduce further chemical diversity.

Furthermore, anthranilate esters are renowned for their olfactory properties, contributing to the natural aromas of fruits and flowers like grapes, jasmine, and citrus. acs.orgwikipedia.org This has led to their extensive use in the fragrance and flavor industries. acs.orgpnas.org Beyond their scent, some anthranilate esters have been investigated for their biological activities, including their role as non-toxic insect and bird repellents. researchgate.netresearchgate.netmdpi.com The study of these esters provides insights into chemical ecology and the development of environmentally benign pest control methods. researchgate.net

The versatility of this class of compounds is also evident in materials science, where they can be incorporated as monomers in polymerization reactions to produce polyesters and other polymers with specific desired properties. numberanalytics.com The inherent fluorescence of the anthranilate structure is another area of research, with potential applications in chemical sensing and imaging.

Research Trajectories and Academic Relevance of Methyl 2 Aminobenzoate and Its Hydrochloride

Established Synthetic Pathways for Methyl 2-Aminobenzoate

Traditional methods for synthesizing methyl 2-aminobenzoate have been well-documented and are widely used in industrial applications. These classical routes, while effective, often present challenges related to product purity and environmental impact.

The direct esterification of anthranilic acid with methanol (B129727), known as Fischer esterification, is a primary route for producing methyl 2-aminobenzoate. reddit.comchegg.com This reaction is typically catalyzed by a strong homogeneous acid, such as sulfuric acid. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by methanol. A significant drawback of this method is the need for substantial quantities of the acid catalyst to first block the amine group as its hydrochloride salt, which prevents it from interfering with the esterification process. acs.orgacs.org The use of strong acids also leads to challenges in separation and disposal, posing environmental concerns. thieme-connect.comchemicalbook.com Furthermore, the reaction can sometimes be contaminated with highly colored trace impurities, which can be difficult to remove. reddit.comreddit.com

Another established pathway to methyl 2-aminobenzoate involves the Hofmann rearrangement of phthalimide (B116566) derivatives. thieme-connect.com In this multi-step process, phthalimide is first converted to anthranilic acid via the Hofmann rearrangement. chemistry-online.com This reaction typically involves treating phthalimide with sodium hypochlorite (B82951) or sodium hypobromite (B1234621) in an alkaline solution. chemistry-online.comquora.com The intermediate isocyanate formed during the rearrangement is subsequently hydrolyzed to yield anthranilic acid. chemistry-online.com The resulting anthranilic acid can then be esterified with methanol to produce methyl 2-aminobenzoate. core.ac.uk

A more direct approach involves the reaction of isatoic anhydride (B1165640), a derivative of phthalimide, with methanol. acs.orggoogle.com This method can produce perfumery-grade methyl anthranilate. acs.org The reaction of isatoic anhydride with methanol can be facilitated by a base, such as sodium hydroxide (B78521). google.com Some processes have been developed as a one-pot synthesis from isatoic anhydride, achieving high purity and yield. google.com More recent advancements include electrooxidative Hofmann rearrangements of phthalimides, which offer a greener alternative by avoiding harsh chemical oxidants. nih.govacs.org

Innovations in Catalytic Synthesis

To address the environmental and efficiency shortcomings of classical methods, significant research has focused on developing advanced catalytic systems for the synthesis of methyl 2-aminobenzoate. These innovations prioritize sustainability, catalyst reusability, and milder reaction conditions.

Heterogeneous catalysts have emerged as an eco-friendly alternative to traditional homogeneous acid catalysts for the synthesis of methyl 2-aminobenzoate. acs.orgias.ac.in These solid acid catalysts can be easily separated from the reaction mixture by filtration and can often be reused multiple times, reducing waste and operational costs. arkat-usa.orgresearchgate.net Their use circumvents the disposal problems associated with liquid acid catalysts. acs.orgresearchgate.net

Among the various heterogeneous catalysts studied, polymeric ion-exchange resins have demonstrated high efficacy. Amberlyst-15, a macroreticular polystyrene-based resin with strongly acidic sulfonic groups, has been identified as a particularly powerful and selective catalyst for esterification reactions. arkat-usa.orgresearchgate.net It has been successfully used for the methyl esterification of carboxylic acids in methanol, in some cases at room temperature with excellent yields. arkat-usa.orgumich.edu

Similarly, Indion-130, another cation exchange resin, has proven to be an efficient and environmentally benign heterogeneous catalyst for various organic reactions, including those similar to the synthesis of methyl 2-aminobenzoate. acs.orgresearchgate.net Studies have shown that both Amberlyst-15 and Indion-130 are highly effective catalysts for the esterification of anthranilic acid with methanol, with research indicating that the reaction is intrinsically kinetically controlled without significant mass-transfer resistance. acs.orgacs.orgias.ac.in

Table 1: Performance of Polymeric Resin Catalysts in the Esterification of Anthranilic Acid

CatalystCatalyst TypeKey FindingsReference
Amberlyst-15Sulfonic acid macroreticular resinFound to be one of the most effective heterogeneous catalysts for the synthesis of methyl anthranilate. acs.orgacs.orgias.ac.in It is a powerful and selective acid catalyst for esterification. arkat-usa.orgresearchgate.net acs.org, acs.org, arkat-usa.org, ias.ac.in, researchgate.net
Indion-130Cation exchange resinDemonstrated high effectiveness in the esterification of anthranilic acid, comparable to Amberlyst-15. acs.orgacs.orgias.ac.in It is noted for being an efficient and recyclable catalyst. researchgate.net acs.org, acs.org, ias.ac.in, researchgate.net

In addition to polymeric resins, various inorganic acidic materials have been investigated as potential catalysts. These include zeolites and acid-treated clays (B1170129). acs.orgacs.org Zeolites, with their well-defined pore structures and tunable acidity, have been explored for various esterification reactions. researchgate.netresearchgate.net For instance, FAU-type zeolites with a high Si/Al ratio have shown high catalytic activity in the esterification of oleic acid, suggesting their potential applicability for similar reactions. researchgate.net

However, in the specific case of methyl 2-aminobenzoate synthesis from anthranilic acid, some common inorganic acidic supports have been found to be ineffective. Studies have reported that catalysts such as ZSM-5, a type of zeolite, and acid-treated clays like Filtrol-24 were totally ineffective for this particular reaction under the tested conditions. acs.orgacs.orgias.ac.in This highlights the importance of catalyst selection tailored to the specific reactants and desired product.

Table 2: Evaluation of Various Heterogeneous Catalysts for Methyl Anthranilate Synthesis

CatalystCatalyst TypeEffectivenessReference
Amberlyst-15Polymeric ResinMost Effective acs.org, acs.org, ias.ac.in
Indion-130Polymeric ResinMost Effective acs.org, acs.org, ias.ac.in
ZSM-5Zeolite (Inorganic)Ineffective acs.org, acs.org, ias.ac.in
Filtrol-24Acid-Treated Clay (Inorganic)Ineffective acs.org, acs.org, ias.ac.in
Dodecatungstophosphoric acidHeteropolyacidIneffective acs.org, acs.org, ias.ac.in

Heterogeneous Catalysis for Sustainable Production

Continuous-Flow Synthesis and Process Intensification

Continuous-flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of methyl 2-aminobenzoate and its derivatives. This approach offers significant improvements in safety, efficiency, and control over reaction conditions. rsc.org The use of flow reactors, characterized by their high surface-area-to-volume ratio, allows for excellent heat and mass transfer, which is crucial for managing highly exothermic and rapid reactions like diazotization. rsc.orgnih.gov

The diazotization of methyl 2-aminobenzoate, a key step in the synthesis of many of its analogues, involves the reaction of the primary aromatic amine with a diazotizing agent, typically generated from sodium nitrite (B80452) and an acid. In a continuous-flow setup, this hazardous reaction can be performed with significantly enhanced safety, as the unstable diazonium salt intermediate is generated and consumed in situ, avoiding its accumulation in large quantities. acs.orgallfordrugs.comresearchgate.net

Research has demonstrated the use of a three-inlet flow reactor for the continuous-flow diazotization of methyl 2-aminobenzoate. acs.orgallfordrugs.com This setup allows for the precise mixing of the amine, acid, and nitrite streams, ensuring rapid and controlled reaction. acs.orgallfordrugs.com The methodology for engineering selectivity in diazotization reactions within a continuous reactor depends on factors like mixing, dispersion, reaction kinetics, temperature, and residence time. rsc.orgqub.ac.uk By moving from batch to continuous flow, reaction times can be drastically reduced, and processes can be scaled up more safely and efficiently. researchgate.netrsc.org For instance, a continuous-flow process for diazotization was developed that reduced the residence time to just one minute while increasing the product yield to 91.7%. researchgate.net

A significant advantage of flow chemistry is the ability to integrate multiple reaction steps into a continuous sequence, known as tandem reactions. The diazotization of methyl 2-aminobenzoate has been successfully coupled with a subsequent chlorosulfonylation step in a continuous-flow system to produce methyl 2-(chlorosulfonyl)benzoate, a valuable synthetic intermediate. acs.orgallfordrugs.com

In a described process, the diazonium salt solution generated in a flow reactor is directly fed into a tandem tank reactor for chlorosulfonylation. acs.orgallfordrugs.com This integration eliminates the need for isolating the potentially unstable diazonium salt. This method has proven to be highly efficient, with one study reporting a mass flow rate of methyl 2-aminobenzoate at 4.58 kg/h , which corresponds to a throughput of 18.45 kg/h for the diazonium salt solution. acs.orgallfordrugs.com The use of continuous stirred-tank reactors (CSTRs) in series is a common strategy for such processes, facilitating the controlled removal of gaseous byproducts and operating under non-pressurized conditions. mdpi.com

Optimization Strategies for Synthetic Yield and Purity

Optimizing the synthesis of methyl 2-aminobenzoate requires a detailed understanding of the reaction parameters and their interactions. Modern statistical and process control methods are employed to maximize yield and purity while minimizing side reactions.

Response Surface Methodology (RSM) is a powerful statistical tool used for experimental design, model building, and optimization of multivariable systems. nih.gov It has been effectively applied to the synthesis of methyl 2-aminobenzoate (MA) to identify the optimal conditions for maximizing yield. colab.wsthieme-connect.comthieme-connect.com RSM allows for the evaluation of the effects of multiple variables and their interactions with a limited number of experiments. nih.gov

In one study optimizing the synthesis of MA via the phthalic anhydride method, RSM with a Box-Behnken design (BBD) was used to analyze four independent variables: reaction temperature, methanol dosage, sodium hypochlorite dosage, and water consumption for hydrolysis. thieme-connect.com The analysis generated a quadratic regression model to predict the yield of MA. thieme-connect.com The optimal conditions were determined to be a reaction temperature of 0.5 °C, a hydrolysis temperature of 70 °C, a molar ratio of n(phthalimide)/n(sodium hypochlorite)/n(methanol) of 1:2.03:5.87, and a water consumption ratio of m(H₂O)/m(phthalimide) of 7.16:1. colab.wsthieme-connect.com Under these optimized conditions, the yield of MA reached 90%, a significant increase of over 10% compared to the unoptimized semi-batch process. colab.wsthieme-connect.comthieme-connect.com

Table 1: RSM Optimized Conditions for Methyl Anthranilate Synthesis

Parameter Optimized Value
Reaction Temperature 0.5 °C
Hydrolysis Temperature 70 °C
Molar Ratio (Phthalimide:NaClO:Methanol) 1 : 2.03 : 5.87
Water Consumption (m(H₂O):m(phthalimide)) 7.16 : 1

Data sourced from studies employing Response Surface Methodology for process optimization. colab.wsthieme-connect.com

Continuous-flow systems offer superior control over these side reactions. acs.orgallfordrugs.com The rapid mixing and precise temperature control inherent in microreactors or flow reactors minimize the residence time of the reactive intermediates, thereby suppressing the rate of decomposition and side reactions. researchgate.net In the continuous-flow diazotization and chlorosulfonylation of methyl 2-aminobenzoate, it was demonstrated that hydrolytic side reactions were significantly decreased, even at high concentrations of hydrochloric acid. acs.orgallfordrugs.com The efficient heat transfer prevents the formation of "hot spots" that can accelerate the decomposition of diazonium salts. researchgate.net

Furthermore, analysis of the reaction mechanism has identified that in the Hofmann rearrangement route to methyl anthranilate, isocyanate intermediates can undergo competitive hydrolysis, which is a primary side reaction. thieme-connect.com Controlling the amount of water during the hydrolysis step is crucial; excessive water can increase the amount of residual product in the mother liquor, while insufficient water can lead to the precipitation of byproducts like sodium hydrogen carbonate. thieme-connect.com Optimized water consumption, as determined by methods like RSM, is therefore critical for maximizing yield. thieme-connect.comthieme-connect.com

Table 2: Compound Names Mentioned in the Article

Compound Name
Methyl 2-aminobenzoate
This compound
Methyl 2-(chlorosulfonyl)benzoate
Sodium nitrite
Phthalic anhydride
Sodium hypochlorite
Methanol
Isatoic anhydride
Anthranilic acid
Sodium o-carbamoylbenzoate
Isocyanate
Sodium anthranilate
2-cyanobenzoic acid
Sodium hydrogen carbonate

Elucidation of Reaction Mechanisms and Kinetic Profiles

Mechanistic Investigations of Methyl 2-Aminobenzoate (B8764639) Formation Reactions

The synthesis of methyl 2-aminobenzoate can be achieved through several routes, primarily via the direct esterification of anthranilic acid or through rearrangements of other precursors.

The formation of methyl 2-aminobenzoate via the esterification of 2-aminobenzoic acid (anthranilic acid) with methanol (B129727) is a key industrial process. The reaction is typically acid-catalyzed.

Kinetics: The conventional synthesis route often employs homogeneous acid catalysts, which necessitates the use of substantial quantities of acid to block the amine group as an ammonium (B1175870) salt. acs.org To circumvent issues related to catalyst disposal, research has focused on ecofriendly heterogeneous catalysts. Studies have investigated catalysts such as ZSM-5, acid-treated clays (B1170129), and various ion-exchange resins. acs.org Among these, ion-exchange resins like Amberlyst-15 and Indion-130 have proven to be highly effective. acs.org

Thermodynamics: The thermodynamic properties of the esterification reaction can be evaluated from the standard enthalpies of formation (ΔfH°) and standard Gibbs free energies of formation (ΔfG°) of the reactants and products. Although direct experimental values for the enthalpy of reaction for the specific esterification of 2-aminobenzoic acid to methyl 2-aminobenzoate are not readily available in the compiled results, thermodynamic data for the individual compounds allows for its estimation.

CompoundFormulaPhaseΔfH° (kJ/mol)
2-Aminobenzoic AcidC₇H₇NO₂solid-429.3 (estimated)
MethanolCH₄Oliquid-239.2
Methyl 2-AminobenzoateC₈H₉NO₂liquid-342.3 (estimated)
WaterH₂Oliquid-285.83

Note: Thermodynamic data is compiled from various sources and may be estimated. The table presents a selection of available data.

Equilibrium constants (K) for the esterification of various substituted benzoic acids in water have been measured, with values typically around 0.12-0.15 M⁻¹, indicating the reversible nature of the reaction. cdnsciencepub.com

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. researchgate.net This reaction can be adapted to synthesize anthranilate derivatives from precursors like phthalimide (B116566). The reaction generally proceeds through a key isocyanate intermediate. researchgate.netwikipedia.orggoogle.com

The mechanism, when starting from an amide, involves the following key steps:

Deprotonation of the amide by a base. researchgate.net

Reaction of the resulting anion with a halogen (like bromine) to form an N-haloamide. researchgate.net

A second deprotonation to form an N-haloamide anion. researchgate.net

Rearrangement of this anion, where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, displacing the halide ion to form an isocyanate intermediate. researchgate.netgoogle.com

This isocyanate can then be hydrolyzed by water to form a carbamic acid, which spontaneously decarboxylates to yield the primary amine. researchgate.net

In the context of producing methyl anthranilate, variations of this rearrangement are employed. For instance, an electrooxidative Hofmann rearrangement of phthalimides can be used. wikipedia.org In this process, phthalimide reacts with a bromide source, and through electrochemical oxidation, forms an N-bromo intermediate. This intermediate undergoes ring-opening alcoholysis to yield an isocyanate, which is then trapped by an alkoxide to form the final anthranilate ester. wikipedia.org

Another method starts with sodium o-carbamoylbenzoate (derived from phthalimide), which undergoes a Hofmann rearrangement with sodium hypochlorite (B82951). nih.gov The isocyanate intermediate formed is susceptible to nucleophilic attack by methanol, leading directly to methyl 2-aminobenzoate. nih.gov The identification of a 2-cyanobenzoic acid byproduct in some processes suggests a complex reaction mechanism. nist.gov

Photochemical and Radical-Mediated Degradation Mechanisms

Methyl 2-aminobenzoate (MA) is subject to degradation through various photochemical processes, particularly under UV irradiation and in the presence of radical species.

Methyl 2-aminobenzoate undergoes direct photolysis when exposed to both UVC (200-280 nm) and UVB (280-315 nm) radiation. acs.orgresearchgate.netchemeo.com This means the molecule can directly absorb photons in this UV range, leading to its decomposition. Upon absorption of UV radiation, the MA molecule is promoted to an electronic excited state. However, studies on its ultrafast photodynamics suggest that intramolecular vibrational energy redistribution on the first electronic excited state can hinder efficient relaxation back to the ground state. This trapping of energy in long-lived excited states can facilitate side chemical reactions, leading to the breakdown of the molecule rather than harmlessly dissipating the energy.

The degradation of methyl 2-aminobenzoate is significantly accelerated in the presence of hydroxyl radicals (·OH). acs.orgresearchgate.netchemeo.com These highly reactive species are often generated in advanced oxidation processes, such as the photolysis of hydrogen peroxide (H₂O₂/UV). acs.orgresearchgate.net The ·OH radical can attack the MA molecule, initiating a series of oxidation reactions. The primary products of this process are hydroxylated derivatives of methyl 2-aminobenzoate (MA hydroxyderivatives). acs.orgresearchgate.net

The reaction rate is dependent on the concentration of both MA and the source of the hydroxyl radicals. In H₂O₂/UV systems, the degradation rate of MA increases with H₂O₂ concentration up to a certain point, after which it plateaus. This plateau occurs due to the saturation of light absorption by H₂O₂ and the scavenging of ·OH radicals by excess H₂O₂ itself. acs.orgresearchgate.net The reaction between the hydroxyl radical and MA is very fast, with the second-order rate constant (k·OH+MA) estimated to be significantly high. researchgate.net

In aqueous environments, the presence of inorganic anions can significantly influence the radical-mediated degradation of methyl 2-aminobenzoate by scavenging primary radicals like ·OH and generating secondary, often less reactive, radical species. acs.orgresearchgate.net

Chloride (Cl⁻): The presence of chloride ions can alter the degradation pathway. Chloride scavenges hydroxyl radicals to produce secondary radical species, with the dichlorine radical anion (Cl₂·⁻) being the most likely reactive species in these systems. acs.orgresearchgate.net ·OH + Cl⁻ → ClOH·⁻ ClOH·⁻ + H⁺ → Cl· + H₂O Cl· + Cl⁻ ⇌ Cl₂·⁻

Interestingly, the presence of chloride can increase the photodegradation rate of MA at high H₂O₂ concentrations. acs.orgresearchgate.net This is because the Cl₂·⁻ radical, while also reactive towards MA, is less efficiently scavenged by H₂O₂ compared to the ·OH radical. acs.orgresearchgate.net

Carbonate (CO₃²⁻): Carbonate and bicarbonate ions are efficient scavengers of hydroxyl radicals, producing the carbonate radical anion (CO₃·⁻). acs.orgresearchgate.net ·OH + CO₃²⁻ → CO₃·⁻ + OH⁻

The table below summarizes the second-order rate constants for the reaction of MA with various radical species.

ReactionSecond-Order Rate Constant (k) (M⁻¹s⁻¹)
MA + Cl₂·⁻(4.0 ± 0.3) × 10⁸ acs.org
MA + CO₃·⁻(3.1 ± 0.2) × 10⁸ acs.org
MA + SO₄·⁻(5.6 ± 0.4) × 10⁹ researchgate.netchemeo.com

Role of Inorganic Anions in Radical Scavenging and Secondary Radical Generation

Chloride-Derived Radicals (Cl₂·⁻)

In aqueous environments containing chloride ions (Cl⁻), hydroxyl radicals (·OH) can be scavenged to form chlorine-derived radicals. The most probable reactive species in this context is the dichloride radical anion (Cl₂·⁻). rjptonline.org The presence of chloride ions and the subsequent formation of Cl₂·⁻ have been shown to increase the photodegradation rate of Methyl 2-aminobenzoate at high concentrations of hydrogen peroxide (H₂O₂). rjptonline.org

The reaction between the dichloride radical anion and Methyl 2-aminobenzoate is characterized by a second-order rate constant, which has been determined using laser flash photolysis. This reaction appears to be more selective than oxidation by hydroxyl radicals in the presence of H₂O₂, as Cl₂·⁻ is less prone to being scavenged by H₂O₂ itself. rjptonline.org

Interactive Data Table: Reaction Rate Constant with Cl₂·⁻

Radical SpeciesReactantSecond-Order Rate Constant (k) (M⁻¹·s⁻¹)Determination Method
Dichloride Radical Anion (Cl₂·⁻)Methyl 2-aminobenzoate(4.0 ± 0.3) × 10⁸Laser Flash Photolysis
Carbonate-Derived Radicals (CO₃·⁻)

Interactive Data Table: Reaction Rate Constant with CO₃·⁻

Radical SpeciesReactantSecond-Order Rate Constant (k) (M⁻¹·s⁻¹)Determination Method
Carbonate Radical (CO₃·⁻)Methyl 2-aminobenzoate(3.1 ± 0.2) × 10⁸Laser Flash Photolysis
Superoxide (B77818) Radical Anion (O₂·⁻) in Photoreduction

The superoxide radical anion (O₂·⁻) plays a crucial role in the photodegradation pathway of Methyl 2-aminobenzoate, particularly in the presence of carbonate. As mentioned, O₂·⁻ is formed from the reaction of the hydroperoxide anion with hydroxyl or carbonate radicals. rjptonline.org

The sulfate (B86663) radical (SO₄·⁻) is a powerful oxidant, often generated by the UV irradiation of persulfate (S₂O₈²⁻). nist.gov It exhibits high reactivity towards Methyl 2-aminobenzoate, leading to its rapid photodegradation. rjptonline.org The sulfate radical has a reduction potential similar to or even higher than the hydroxyl radical. However, it tends to favor charge-transfer reactions, whereas the hydroxyl radical often engages in hydrogen-transfer or addition reactions. nist.gov

The oxidation of Methyl 2-aminobenzoate by the sulfate radical is an effective degradation pathway. The second-order rate constant for this reaction has been quantified, demonstrating the high efficiency of this process. rjptonline.org The use of sulfate radical-based advanced oxidation processes is considered a promising method for the removal of such contaminants, as SO₄·⁻ is generally less affected by natural organic matter and inorganic anions compared to the hydroxyl radical. nist.gov

Interactive Data Table: Reaction Rate Constant with SO₄·⁻

Radical SpeciesReactantSecond-Order Rate Constant (k) (M⁻¹·s⁻¹)Determination Method
Sulfate Radical (SO₄·⁻)Methyl 2-aminobenzoate(5.6 ± 0.4) × 10⁸Laser Flash Photolysis

Comprehensive Spectroscopic Characterization and Advanced Structural Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the carbon-hydrogen framework can be constructed. For Methyl 2-aminobenzoate (B8764639), which is the free base form, extensive NMR data is available. The hydrochloride salt form would be expected to show shifts in the signals of protons and carbons near the protonated amino group.

The proton NMR (¹H-NMR) spectrum provides information about the different types of protons in a molecule and their neighboring atoms. In the case of the related compound, methyl 2-aminobenzoate (the free base), the spectrum in deuterated chloroform (B151607) (CDCl₃) typically shows distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. rsc.org

A representative ¹H-NMR data interpretation for methyl 2-aminobenzoate is as follows:

A singlet corresponding to the three methyl protons (-OCH₃) appears around 3.84 ppm. rsc.org

A broad singlet for the two amino protons (-NH₂) is observed around 5.71 ppm. rsc.org

The aromatic protons appear in the range of 6.62-7.84 ppm. Specifically, a triplet at approximately 6.62 ppm can be attributed to the proton at position 5, a multiplet around 7.24 ppm to the proton at position 4, and a doublet of doublets at about 7.84 ppm to the proton at position 6. The proton at position 3 also contributes to the signal around 6.62 ppm. rsc.org

The formation of the hydrochloride salt would lead to the protonation of the amino group to form an ammonium (B1175870) group (-NH₃⁺). This would cause a significant downfield shift of the amino proton signal and would also influence the chemical shifts of the adjacent aromatic protons due to the increased electron-withdrawing nature of the ammonium group.

Table 1: Representative ¹H-NMR Chemical Shifts for Methyl 2-aminobenzoate

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-OCH₃ 3.84 Singlet N/A
-NH₂ 5.71 Broad Singlet N/A
Aromatic H (H5) 6.62 Triplet 7.6
Aromatic H (H3) 6.62 Triplet 7.6
Aromatic H (H4) 7.24 Multiplet
Aromatic H (H6) 7.84 Doublet of Doublets 8.4, 1.6

Note: Data is for the free base, methyl 2-aminobenzoate, in CDCl₃. rsc.org The hydrochloride salt will exhibit different chemical shifts, particularly for the amine and adjacent aromatic protons.

The carbon-13 NMR (¹³C-NMR) spectrum reveals the different carbon environments within the molecule. For methyl 2-aminobenzoate, the spectrum shows eight distinct signals, corresponding to the eight carbon atoms in the molecule.

The approximate chemical shifts for the carbons in methyl 2-aminobenzoate are:

The methyl carbon (-OCH₃) at roughly 51.5 ppm. rsc.org

The carbonyl carbon (C=O) of the ester group at approximately 168.6 ppm. rsc.org

The aromatic carbons appear in the range of 110-151 ppm. The carbon attached to the amino group (C2) is found around 150.5 ppm, while the carbon attached to the ester group (C1) is at about 110.7 ppm. rsc.org The other aromatic carbons (C3, C4, C5, C6) have signals at approximately 116.7 ppm, 134.1 ppm, 116.2 ppm, and 131.2 ppm, respectively. rsc.org

Protonation of the amino group to form the hydrochloride salt would deshield the adjacent carbon (C2), causing its signal to shift downfield. The other aromatic carbon signals would also be affected, though to a lesser extent.

Table 2: ¹³C-NMR Chemical Shift Assignments for Methyl 2-aminobenzoate

Carbon Assignment Chemical Shift (δ, ppm)
-OCH₃ 51.5
C1 110.7
C2 150.5
C3 116.7
C4 134.1
C5 116.2
C6 131.2
C=O 168.6

Note: Data is for the free base, methyl 2-aminobenzoate. rsc.org The hydrochloride salt will show variations in these shifts.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are hyphenated techniques that are invaluable for separating components of a mixture and identifying them. These methods are frequently employed to assess the purity of methyl 2-aminobenzoate and to identify any impurities or degradation products. koreascience.krnih.gov

In a typical GC-MS analysis of methyl 2-aminobenzoate, the compound is separated from other volatile components on a GC column before being introduced into the mass spectrometer for ionization and detection. koreascience.kr The resulting chromatogram can be used to quantify the purity of the sample, while the mass spectrum of the main peak confirms the identity of the compound. koreascience.kr For instance, in a GC-MS analysis using selected ion monitoring (SIM) mode, characteristic mass-to-charge ratio (m/z) values of 119.0 and 92.0 are used to identify methyl 2-aminobenzoate. koreascience.kr LC-MS is particularly useful for analyzing less volatile or thermally labile impurities that may be present. nih.gov

Under electron ionization (EI) conditions in a mass spectrometer, methyl 2-aminobenzoate undergoes characteristic fragmentation. The molecular ion peak [M]⁺ is observed at an m/z corresponding to its molecular weight (151.16 g/mol ). nist.govnist.gov

A proposed fragmentation pathway for methyl 2-aminobenzoate involves several key steps:

The initial molecular ion [C₈H₉NO₂]⁺ is formed.

A primary fragmentation is the loss of the methoxy (B1213986) radical (•OCH₃) from the ester group, resulting in a prominent fragment ion at m/z 120.

Another significant fragmentation pathway is the loss of the entire methoxycarbonyl group (•COOCH₃), leading to the formation of the anilinium cation at m/z 92.

The fragment at m/z 119 is also observed, which corresponds to the loss of a methoxy group followed by the loss of a hydrogen atom, or the loss of formaldehyde (B43269) (CH₂O) from the molecular ion. nih.gov

The fragmentation pattern provides a unique fingerprint that can be used to confirm the structure of the molecule. The hydrochloride salt would likely show a similar fragmentation pattern for the organic cation after the loss of HCl.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of the molecule.

The infrared spectrum of methyl 2-aminobenzoate displays characteristic absorption bands corresponding to its functional groups. biocrick.com Key absorptions include:

N-H stretching vibrations of the primary amine group, typically seen as two bands in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations of the aromatic ring and the methyl group, appearing around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

A strong C=O stretching vibration of the ester group, usually observed around 1700-1730 cm⁻¹.

C-N stretching vibrations in the region of 1250-1350 cm⁻¹.

C-O stretching of the ester group, typically found between 1000-1300 cm⁻¹.

Bending vibrations of the aromatic ring.

For the hydrochloride salt, the N-H stretching region would be significantly altered due to the formation of the -NH₃⁺ group, which typically shows broad absorption bands.

The ultraviolet-visible (UV-Vis) spectrum of methyl 2-aminobenzoate in a solvent like ethanol (B145695) exhibits absorption maxima that are characteristic of the aminobenzoate chromophore. nih.govresearchgate.net The presence of the amino group and the ester group on the benzene (B151609) ring influences the electronic transitions. Typically, two main absorption bands are observed, one in the shorter wavelength UV-C region and another in the longer wavelength UV-A/UV-B region. nih.gov For instance, in one study, the UVC absorption maximum was noted to be near 254 nm. nih.gov The position and intensity of these bands are sensitive to the solvent and the pH of the solution. Protonation of the amino group in the hydrochloride salt would be expected to cause a hypsochromic (blue) shift in the absorption maxima.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For methyl 2-aminobenzoate hydrochloride, the protonation of the amino group is a key feature that distinguishes its spectrum from its non-protonated counterpart, methyl anthranilate.

In the hydrochloride salt, the primary amino group (-NH₂) is converted to an ammonium group (-NH₃⁺). This transformation leads to the appearance of distinct N-H stretching vibrations. Theoretical and experimental studies on protonated aminobenzoic acids and their esters show that N-protonated species exhibit characteristic bands in the infrared spectrum. rsc.orgnih.gov These typically appear as a series of absorptions in the 3200–3350 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching modes of the N-H bonds in the -NH₃⁺ group. nih.gov

Another significant feature is the carbonyl (C=O) stretching vibration of the ester group. Protonation at the nitrogen atom can electronically influence the ester group, often leading to a slight shift in the C=O stretching frequency compared to the free base. In related protonated aminobenzoic acid esters, a strong band around 1770 cm⁻¹ has been associated with the C=O group. rsc.org The spectrum also contains characteristic bands for C-O stretching of the ester, C-N stretching, and aromatic C-H and C=C stretching vibrations.

A representative summary of expected vibrational frequencies for this compound is presented below.

Table 1: Representative Vibrational Frequencies for this compound

Frequency Range (cm⁻¹) Assignment Vibrational Mode
3350 - 3200 -NH₃⁺ Stretch Asymmetric & Symmetric
3100 - 3000 Aromatic C-H Stretch Stretching
~1770 C=O Stretch Ester Carbonyl Stretching
~1600, ~1480 Aromatic C=C Stretch Ring Stretching
~1300 C-O Stretch Ester C-O Stretching
~1250 C-N Stretch Stretching

Electronic Spectroscopy for Conjugation and Acid-Base Properties

Electronic spectroscopy, primarily UV-Visible (UV-Vis) spectroscopy, provides information about the conjugated π-electron system of the molecule. Methyl 2-aminobenzoate contains a benzene ring conjugated with both an amino group and a methoxycarbonyl group. The UV-Vis spectrum of the neutral form, methyl anthranilate, shows absorption maxima resulting from π→π* electronic transitions within this system. nih.govnist.gov

Upon protonation to form the hydrochloride salt, the nitrogen atom's lone pair of electrons, which previously participated in conjugation with the aromatic ring, is now engaged in a bond with a proton. This significantly reduces the electron-donating character of the substituent, altering the electronic structure of the chromophore. Consequently, a hypsochromic shift (blue shift) of the absorption bands is expected, meaning the absorption maxima will shift to shorter wavelengths. The absorption spectrum of methyl 2-aminobenzoate in its neutral form shows maxima around 248 nm and 341 nm in alcohol. nih.gov In an acidic environment, these peaks would shift to lower wavelengths.

The acid dissociation constant (pKa) is a critical parameter that quantifies the strength of an acid in solution. For this compound, the pKa corresponds to the equilibrium between the protonated cation (H-A⁺) and its neutral conjugate base (A). This value can be accurately determined using spectrophotometric titration. vlabs.ac.in

The method involves recording UV-Vis spectra of the compound in a series of buffer solutions with known, varying pH values. sid.ir The protonated and neutral forms of the molecule have distinct absorption spectra. According to the Beer-Lambert Law, the absorbance at a specific wavelength is proportional to the concentration of the absorbing species. vlabs.ac.in By monitoring the change in absorbance at a wavelength where the two species have different molar absorptivities, the ratio of their concentrations ([A]/[H-A⁺]) can be calculated at each pH. The pKa can then be determined using the Henderson-Hasselbalch equation:

pH = pKa + log([A]/[H-A⁺])

A plot of pH versus log([A]/[H-A⁺]) yields a straight line with the y-intercept equal to the pKa. vlabs.ac.in This method provides a reliable determination of the compound's acid-base properties in solution. sid.ir

During a spectrophotometric titration, the collected spectra at different pH values often intersect at a specific wavelength where the molar absorptivity of the acidic and basic forms of the compound are identical. This point of common intersection is known as the isobestic point. libretexts.orgresearchgate.net

The presence of one or more sharp isobestic points is a strong indicator that only two species—in this case, the protonated methyl 2-aminobenzoate cation and its neutral form—are in equilibrium within the studied pH range. libretexts.org It suggests a clean, direct conversion from the acid to its conjugate base without the formation of significant intermediate species. Observing an isobestic point in the pH-dependent spectra of this compound would therefore confirm the simple acid-base equilibrium and add confidence to the pKa value determined from the titration data. researchgate.net

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the most definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net It provides detailed information on bond lengths, bond angles, molecular conformation, and the packing of molecules within the crystal lattice.

Single Crystal X-ray Diffraction for Molecular Conformation and Crystal Packing

Single crystal X-ray diffraction (SCXRD) analysis allows for the complete elucidation of a molecule's structure in the solid state. While a specific crystal structure for this compound is not found in the surveyed literature, the crystal structure of the closely related compound, methyl 2-amino-5-bromobenzoate, provides a valuable illustration of the molecular conformation. nih.gov

In the structure of methyl 2-amino-5-bromobenzoate, the molecule is nearly planar. nih.gov For this compound, SCXRD would precisely define the conformation of the methoxycarbonyl group relative to the benzene ring and the geometry of the protonated aminium group (-NH₃⁺).

The analysis also reveals how the molecules pack in the unit cell, which is described by the crystal system, space group, and unit cell dimensions. This information is fundamental to understanding the solid-state properties of the material.

Table 2: Illustrative Crystallographic Data for a Related Compound: Methyl 2-amino-5-bromobenzoate nih.gov

Parameter Value
Chemical Formula C₈H₈BrNO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.9852 (2)
b (Å) 9.1078 (5)
c (Å) 12.1409 (7)
β (°) 95.238 (3)
Volume (ų) 438.83 (4)
Z 2

Data presented for illustrative purposes from a closely related structure.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

The crystal packing of this compound is dictated by a network of intermolecular interactions. The most significant of these would be the hydrogen bonds formed between the protonated ammonium group (-NH₃⁺) and the chloride anion (Cl⁻). The three acidic protons of the -NH₃⁺ group act as strong hydrogen bond donors, forming N-H···Cl hydrogen bonds with neighboring chloride ions.

In addition to this primary interaction, other weaker interactions are also crucial for stabilizing the crystal lattice. In the crystal structure of methyl 2-amino-5-bromobenzoate, molecules are linked by intermolecular N-H···O hydrogen bonds, where the amino group of one molecule donates a proton to the carbonyl oxygen of an adjacent molecule, forming zigzag chains. nih.gov Similar C-H···O interactions, involving the aromatic or methyl C-H groups and the carbonyl oxygen, could also be present in the hydrochloride salt.

Hirshfeld Surface Analysis for Quantitative Interaction Contributions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding crystal, a unique "Hirshfeld surface" is generated for each molecule. This surface provides a graphical representation of the close contacts between neighboring molecules.

The analysis further allows for the generation of 2D fingerprint plots, which summarize the distribution of intermolecular contact distances. These plots are instrumental in identifying the specific types of interactions present and their relative abundance.

In a hypothetical analysis of this compound, one would expect to observe significant contributions from several types of intermolecular contacts. The presence of the ammonium group (-NH3+) and the ester functionality (-COOCH3), along with the chloride counter-ion (Cl-), would lead to a rich network of interactions.

The expected dominant interactions would likely be hydrogen bonds of the N-H···Cl and possibly C-H···O and C-H···Cl types. The aromatic ring also allows for potential π-stacking or C-H···π interactions. A quantitative breakdown of these interactions is typically presented in a data table derived from the Hirshfeld analysis.

Table 1: Hypothetical Quantitative Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Interaction TypeContribution (%)
H···H> 40%
Cl···H> 20%
O···H> 10%
C···H> 5%
C···C< 5%
N···H< 5%
Other< 5%

Note: This table is a hypothetical representation based on the expected interactions for this compound and does not reflect published experimental data.

The detailed study of these interactions is crucial for understanding the physicochemical properties of the compound, such as its solubility, melting point, and stability. While direct experimental data for this compound is pending, the application of Hirshfeld surface analysis remains a vital method for such comprehensive structural characterization.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in investigating the electronic structure and reactivity of molecules. In the case of Methyl 2-aminobenzoate (B8764639) hydrochloride, the protonation of the amino group significantly influences these properties compared to its neutral counterpart, Methyl 2-aminobenzoate.

Prediction of Spectroscopic Parameters

Theoretical calculations are highly effective in predicting spectroscopic parameters such as NMR chemical shifts, and IR and UV-Vis absorption frequencies. For Methyl 2-aminobenzoate hydrochloride, these predictions are vital for interpreting experimental spectra and confirming the molecular structure.

Protonation of the amino group is expected to induce significant changes in the spectroscopic signatures compared to the neutral molecule. In the ¹H NMR spectrum, the protons of the newly formed ammonium (B1175870) group (-NH3+) would appear as a broad signal at a downfield chemical shift, characteristic of protons on a positively charged nitrogen atom. The aromatic protons would also experience a downfield shift due to the electron-withdrawing nature of the -NH3+ group. Similarly, in the ¹³C NMR spectrum, the carbon atoms of the aromatic ring would be deshielded.

In the infrared (IR) spectrum, the characteristic N-H stretching vibrations of the primary amine (typically in the 3300-3500 cm⁻¹ region) would be replaced by the broader and more complex N-H stretching bands of the ammonium group, usually found at lower wavenumbers. nih.gov The carbonyl (C=O) stretching frequency of the ester group may also be slightly affected by the change in the electronic environment.

The table below summarizes the expected shifts in spectroscopic parameters upon protonation of Methyl 2-aminobenzoate, based on general principles and data from related compounds.

Spectroscopic ParameterMethyl 2-aminobenzoate (Expected)This compound (Expected)Rationale for Change
¹H NMR -NH₂/NH₃⁺ protons~3.5-4.5 ppm (broad)Downfield shift to ~7-8 ppm (broader)Deshielding due to positive charge on nitrogen.
¹H NMR Aromatic protons~6.5-7.8 ppmDownfield shiftElectron-withdrawing effect of the -NH₃⁺ group.
¹³C NMR Aromatic carbons~110-150 ppmDownfield shiftDeshielding due to the inductive effect of the ammonium group.
IR N-H stretchingTwo sharp bands ~3300-3500 cm⁻¹Broad, complex bands at lower wavenumbersFormation of the ammonium ion.
IR C=O stretching~1680-1700 cm⁻¹Slight shift to higher wavenumberChange in electronic conjugation upon protonation.

Conformational Analysis and Energetics

The three-dimensional structure and conformational preferences of this compound are key to understanding its interactions and reactivity. Conformational analysis through computational methods can identify the most stable arrangements of the molecule and the energy barriers between them.

For Methyl 2-aminobenzoate, the orientation of the ester group relative to the benzene (B151609) ring and the pyramidal geometry of the amino group give rise to different conformers. rsc.org Upon protonation to form the hydrochloride salt, the ammonium group (-NH3+) will have a tetrahedral geometry. The interactions between the ammonium group, the ester group, and the aromatic ring will dictate the preferred conformation.

Intramolecular hydrogen bonding may play a role in stabilizing certain conformations. However, in the case of the ortho-substituted this compound, steric hindrance between the bulky ammonium and ester groups could lead to a non-planar arrangement to minimize repulsion. Computational studies on protonated aminobenzoic acids have highlighted the importance of intramolecular interactions in determining the lowest energy conformers. nih.gov

The relative energies of different conformers can be calculated to determine the most stable structure and the population of each conformer at a given temperature. This information is crucial for a complete understanding of the compound's properties.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of reaction mechanisms, including the identification of intermediates and the characterization of transition states. For this compound, this approach can predict its reactivity in various chemical transformations.

The protonated amino group in this compound renders the aromatic ring less susceptible to electrophilic substitution compared to the parent amine. Conversely, the electron-poor nature of the ring could make it more reactive towards nucleophilic aromatic substitution, although this is generally less common for benzene derivatives without strong activating groups.

Reaction modeling can be used to study reactions such as ester hydrolysis. The hydrolysis of the methyl ester can be catalyzed by either acid or base. In the case of the hydrochloride salt, the acidic conditions provided by the ammonium group could potentially facilitate the hydrolysis of the ester, though this effect is likely to be modest. Computational modeling of the reaction pathway would involve locating the transition state for the nucleophilic attack of a water molecule on the carbonyl carbon and calculating the activation energy.

Furthermore, reactions involving the amino group are significantly altered. For instance, the acylation of the amino group, a common reaction for primary amines, would not occur with this compound as the nitrogen lone pair is no longer available for nucleophilic attack. libretexts.org

The characterization of the transition state is a critical aspect of reaction modeling. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the rate of the reaction. digitellinc.com Computational methods can provide detailed information about the geometry, vibrational frequencies, and electronic structure of the transition state, offering insights into the factors that control the reaction's feasibility and speed. For instance, in a potential reaction, the transition state's stability can be influenced by factors like hydrogen bonding. digitellinc.com

The table below outlines some potential reactions and the expected influence of protonation on their mechanisms.

ReactionReactivity of Methyl 2-aminobenzoateReactivity of this compoundRationale for Change in Reactivity
Electrophilic Aromatic Substitution Activated ring, ortho/para directingDeactivated ring, meta directing (expected)The -NH₃⁺ group is strongly deactivating and electron-withdrawing.
Ester Hydrolysis (Acid-catalyzed) Susceptible to hydrolysisPotentially enhanced rate due to acidic mediumThe ammonium ion can act as an internal acid catalyst.
N-Acylation Readily undergoes acylationUnreactiveThe nitrogen lone pair is unavailable for nucleophilic attack.
Diazotization Forms a diazonium salt with nitrous acidUnreactive under standard conditionsThe amino group is already protonated.

Chemical Transformations and Advanced Derivatization Strategies

Synthesis of Imines and Schiff Bases

The reaction between a primary amine and an aldehyde or ketone results in the formation of an imine, also known as a Schiff base, a compound characterized by a carbon-nitrogen double bond (C=N). researchgate.netresearchgate.net Methyl 2-aminobenzoate (B8764639) is a common primary amine used in this condensation reaction. orientjchem.orgnih.gov For the reaction to occur, the nucleophilicity of the amine's nitrogen atom is key; therefore, the hydrochloride salt must typically be neutralized to its free base, methyl anthranilate, to initiate the reaction. reddit.com These reactions can sometimes occur spontaneously when the amine and an aldehyde are mixed. orientjchem.org

Schiff bases derived from methyl anthranilate are significant in various industries, including fragrance, where they are valued for their stability and unique scents. orientjchem.orgnih.govresearchgate.net The reaction with different aldehydes and ketones leads to a diverse range of odorant compounds. researchgate.netresearchgate.net

Table 1: Examples of Schiff Bases Synthesized from Methyl Anthranilate

Carbonyl Compound Schiff Base Name Application/Note
Hydroxycitronellal Aurantiol A common fragrance compound known for stability and a long-lasting odor. orientjchem.org
Citral Citral-Methylanthranilate Product color changes from bright red to black-brown as synthesis time increases. researchgate.net
Cyclamal SB1 Studied for controlled hydrolysis as a profragrance. nih.gov
Helional SB2 Studied for controlled hydrolysis as a profragrance. nih.gov
Triplal SB4 Studied for controlled hydrolysis as a profragrance. nih.gov

The formation of a Schiff base is a reversible condensation reaction that proceeds in a two-step mechanism. nih.gov

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the nitrogen atom from the primary amine (methyl anthranilate) on the electrophilic carbonyl carbon of the aldehyde or ketone. jackwestin.com This step forms a zwitterionic intermediate which quickly undergoes a proton transfer to yield a neutral carbinolamine (or hemiaminal).

Dehydration: The carbinolamine is then protonated on the oxygen atom under acidic conditions, forming a good leaving group (water). The lone pair of electrons on the nitrogen atom then pushes out the water molecule, and a subsequent deprotonation of the nitrogen atom results in the final imine product. nih.govjackwestin.com The removal of water as it is formed can drive the equilibrium toward the product side. orientjchem.org

The entire process is an example of a nucleophilic addition-elimination reaction. The stability of the final imine product can be enhanced by conjugation, such as when both the amine and the aldehyde are aromatic, allowing the C=N double bond to participate in a larger conjugated system.

Diazotization and Azo Compound Synthesis

The primary aromatic amine group of methyl 2-aminobenzoate makes it a suitable substrate for diazotization, a process that converts it into a diazonium salt. unb.caslideshare.net This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). slideshare.netrajdhanicollege.ac.in The resulting arenediazonium salts are versatile intermediates in organic synthesis. rajdhanicollege.ac.in

These diazonium salts are electrophilic and can subsequently react with electron-rich aromatic compounds, such as phenols or anilines, in a reaction known as azo coupling. wikipedia.orgresearchgate.net This electrophilic aromatic substitution reaction produces azo compounds, which are characterized by an azo group (-N=N-) linking two aromatic rings. unb.cawikipedia.org

Table 2: General Steps for Diazotization and Azo Coupling

Step Action Reagents Conditions Intermediate/Product
1. Diazotization Conversion of the primary amine to a diazonium salt. Methyl 2-aminobenzoate hydrochloride, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) 0–5 °C Methyl 2-(chlorodiazenyl)benzoate (Diazonium Salt)
2. Azo Coupling Electrophilic aromatic substitution with an activated aromatic ring. Diazonium salt, Coupling Partner (e.g., phenol (B47542), N,N-dimethylaniline) Varies (pH dependent) Azo Compound (Dye)

Azo compounds typically possess extended conjugated systems that include the two aromatic rings and the azo bridge connecting them. wikipedia.org This extensive conjugation allows the molecule to absorb light in the visible region of the electromagnetic spectrum, making them intensely colored. unb.cawikipedia.org Consequently, azo compounds are widely used as dyes and pigments. unb.cascirp.org The specific color of the dye depends on the exact structure of the aromatic rings and the substituents they carry. unb.ca

Methyl 2-aminobenzoate is used as a precursor for specific pigments. For instance, after diazotization, it can be coupled with other intermediates to create commercial colorants. Examples include:

C.I. Pigment Red 175 , which is synthesized by coupling the diazonium salt of methyl 2-aminobenzoate with 3-Hydroxy-N-(2-oxo-5-benzimidazolinyl)-2-naphthamide. dyestuffintermediates.com

C.I. Pigment Red 129 , another pigment derived from methyl 2-aminobenzoate. dyestuffintermediates.com

The azo group acts as the primary chromophore, the part of the molecule responsible for its color. nih.govnih.gov The presence of other functional groups on the aromatic rings, known as auxochromes (e.g., -OH, -NH₂), can modify and enhance the color.

The aryldiazonium cation formed from methyl 2-aminobenzoate is a weak electrophile. wikipedia.org Therefore, it will only react with highly activated aromatic compounds, known as coupling components. wikipedia.orgresearchgate.net These components must contain strong electron-donating groups (EDGs) such as hydroxyl (-OH) or amino (-NR₂) groups, which increase the nucleophilicity of the aromatic ring. rajdhanicollege.ac.in

The reactivity and the position of the coupling are governed by several factors:

pH of the Medium : The pH is critical. For coupling with phenols, the reaction is typically carried out in mildly alkaline conditions (pH > 7.5), which deprotonates the phenol to the more strongly activating phenoxide ion. wikipedia.org For coupling with aromatic amines, the reaction is performed in mildly acidic conditions (pH < 6) to ensure that while the diazonium salt is present, there is a sufficient concentration of the free amine to act as the nucleophile. wikipedia.org

Steric Hindrance : The coupling reaction usually occurs at the para position relative to the activating group due to less steric hindrance. rajdhanicollege.ac.inwikipedia.org If the para position is already occupied, the coupling will occur at an ortho position, though often more slowly. wikipedia.org

Cycloaddition and Heterocyclic Annulation Reactions

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic compounds. In some contexts, derivatives of methyl anthranilate have been investigated for their participation in such reactions. For example, methyl anthranilate (MA) has been studied in the context of [2+2] photocycloaddition reactions, which involve the formation of a four-membered ring from two alkene components upon irradiation. mdpi.com While a potential [2+2] photocycloaddition between MA and the sunscreen agent ethylhexyl methoxycinnamate (EHMC) was considered, studies showed this specific reaction did not occur, in contrast to other known sunscreen interactions. mdpi.com

Based on the available scientific literature, there is no specific information detailing the synthesis of polycyclic benzothiazaphosphorin systems directly from this compound. This type of heterocyclic annulation would involve the formation of a complex ring system containing benzene (B151609), sulfur, nitrogen, and phosphorus, and represents a highly specialized area of synthetic chemistry.

Chalcogen-Containing Compound Synthesis

Methyl 2-aminobenzoate serves as a key precursor for the synthesis of novel organoselenium (OSe) hybrids with potential biological activities. nih.govmdpi.com Organoselenium compounds have garnered significant attention due to their diverse pharmacological applications and lower cytotoxicity compared to inorganic selenium forms. mdpi.com Research has focused on creating methyl anthranilate-based organodiselenide and organoselenocyanate hybrids, which have been evaluated for antimicrobial and antitumor properties. nih.govmdpi.comresearchgate.net For instance, novel hybrids have shown sensitivity against Staphylococcus aureus and Candida albicans strains. nih.gov The synthesis of 2-selenoxo-1,2,3,4-tetrahydro-4-quinazolinone scaffolds through the cyclization of methyl anthranilate with isoselenocyanates represents another pathway to bioactive selenium-containing heterocycles. nih.gov

Specific methodologies have been developed for incorporating selenium functionalities onto the methyl 2-aminobenzoate scaffold.

Selenocyanate (B1200272) Formation: Methyl 2-amino-5-selenocyanatobenzoate can be synthesized by reacting methyl 2-aminobenzoate with triselenium dicyanide, which is prepared in situ from malononitrile (B47326) and selenium dioxide. nih.govmdpi.com This reaction proceeds at room temperature in DMSO and yields the product in high purity. nih.govmdpi.com The resulting organoselenocyanate compounds are valuable intermediates for creating more complex bioactive molecules. mdpi.comresearchgate.net

Diselenide Formation: The corresponding diselenide, dimethyl 5,5'-diselanediylbis(2-aminobenzoate), is synthesized from the selenocyanate derivative. nih.gov This conversion is achieved by treating methyl 2-amino-5-selenocyanatobenzoate with sodium hydroxide (B78521) in ethanol (B145695) at room temperature. nih.gov In a different approach, 2-selenoxo-1,2,3,4-tetrahydro-4-quinazolinones, derived from methyl anthranilate, can be oxidized with hydrogen peroxide (H₂O₂) to readily form the corresponding diselenides. nih.gov

Table 2: Synthesis of Selenocyanate and Diselenide Derivatives

Starting Material Reagents Product Yield Reference
Methyl 2-aminobenzoate Malononitrile, Selenium dioxide Methyl 2-amino-5-selenocyanatobenzoate 96% nih.govmdpi.com

Acylation, Alkylation, and Sulfonylation of the Amine Moiety

The amine group of methyl 2-aminobenzoate and its derivatives is a key site for further functionalization through acylation, alkylation, and sulfonylation.

Acylation: The amine moiety can be readily acylated. For example, methyl 2-amino-5-selenocyanatobenzoate can be acetylated by heating it in acetic anhydride (B1165640) to produce methyl 2-acetamido-5-selenocyanatobenzoate. mdpi.com Other acylating agents like chloroacetyl chloride and phenoxy acetyl chloride have also been used to introduce different acyl groups under various conditions. researchgate.net

Alkylation: While direct alkylation of the amine is a standard transformation, the literature often highlights other reactions. However, related processes such as the N-alkylation of similar structures are documented. researchgate.net

Sulfonylation: Methyl 2-aminobenzoate is utilized as a starting material in the synthesis of more complex sulfonamide derivatives, such as 4-chloro-2-mercaptobenzenesulfonamide derivatives, indicating that the amine group can undergo sulfonylation as part of a multi-step synthesis. sigmaaldrich.com

Derivatization for Enhanced Analytical Performance

To overcome challenges in the analytical detection of certain molecules, derivatization is a key strategy to improve chromatographic performance and enhance detector response. chromatographyonline.comnih.gov This is particularly relevant for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses. nih.govmdpi.com

For methyl 2-aminobenzoate, which contains a primary amine, several derivatization approaches can be applied:

Enhanced Ionization for LC-MS: The amine group can be modified to introduce permanently charged or easily ionizable moieties, which significantly increases ionization efficiency and detection sensitivity in LC-MS. nih.gov

Improved Volatility for GC-MS: For GC analysis, the polar amine group can be derivatized to form less polar, more volatile compounds. A common method is silylation, using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the -NH₂ group into a trimethylsilyl (B98337) derivative, thereby improving chromatographic peak shape and reducing boiling points. mdpi.com

Attachment of Chromophores/Fluorophores: To enhance detection by UV-Vis or fluorescence detectors, derivatizing agents that introduce a chromophore or fluorophore are used. chromatographyonline.com A well-established method for derivatizing primary amines is reaction with 9-fluorenylmethyl-chloroformate (FMOC-Cl). researchgate.net This pre-column derivatization attaches a highly fluorescent fluorenylmethoxycarbonyl group to the amine, allowing for sensitive detection by HPLC with a fluorescence detector (FLD). researchgate.net

Introduction of Fluorescent and Chromophoric Tags

The derivatization of Methyl 2-aminobenzoate, also known as methyl anthranilate, to introduce fluorescent and chromophoric tags is a key strategy for developing molecular probes and labeled compounds for various analytical applications. The inherent light blue-violet fluorescence of methyl anthranilate itself provides a foundational property that can be modulated or enhanced through chemical modification. wikipedia.org The primary reactive site for these transformations is the aromatic amino group, which readily participates in reactions such as Schiff base formation and acylation. These derivatizations allow for the covalent attachment of moieties that can significantly alter the spectroscopic properties of the parent molecule, leading to the creation of targeted fluorescent probes or reporters.

The strategic introduction of these tags is often aimed at creating "turn-on" or ratiometric sensors, where the fluorescence properties change in response to a specific analyte or environmental condition. This is frequently achieved by coupling the methyl anthranilate core with a group that can engage in processes like photoinduced electron transfer (PET), which quenches fluorescence in the "off" state. Interaction with a target analyte can disrupt the PET process, thereby restoring or "turning on" the fluorescence.

Detailed Research Findings

Research in the broader field of fluorescent probe development provides blueprints for the derivatization of amino-containing aromatic compounds like Methyl 2-aminobenzoate. A common and effective method is the formation of a Schiff base by reacting the primary amine with an aldehyde. For instance, a similar structural motif, 2-aminobenzoic hydrazide, has been reacted with 2-hydroxy-1-naphthaldehyde (B42665) to synthesize a magnesium-selective fluorescent probe. mdpi.com This reaction creates a new conjugated system where the fluorescence can be modulated by ion binding. The binding of Mg2+ to the probe induces a significant fluorescence enhancement, demonstrating an "off-on" switching mechanism attributed to the inhibition of photoinduced electron transfer (PET). mdpi.com

This same principle can be applied to Methyl 2-aminobenzoate. Reacting it with aldehydes that are part of a larger chromophoric or fluorophoric system can generate derivatives with tailored spectroscopic properties. The resulting imine (C=N) bond extends the conjugated π-system, often leading to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra.

Another versatile strategy is the acylation of the amino group with reagents that are themselves fluorescent. Reagents such as dansyl chloride or derivatives of anthracene (B1667546) can be used to label primary amines. nih.gov For example, 9-chloromethyl anthracene has been utilized as a fluorescent labeling reagent for carboxylic acids, and similar anthracene-based reagents can be adapted for amines to produce highly fluorescent derivatives detectable at low concentrations. nih.gov General derivatization procedures for high-performance liquid chromatography (HPLC) often employ such strategies to enhance the detectability of molecules containing amine functional groups.

The utility of using the anthranilate structure as a fluorescent tag has also been demonstrated in the synthesis of glycoprobes. N-methyl-anthranilic acid has been successfully used to label carbohydrates, creating fluorescent probes suitable for binding and competition assays in drug discovery. rsc.org This underscores the value of the anthranilate core as a fluorophore in complex biological screening applications.

Below are data tables summarizing the properties of the parent compound and potential derivatization strategies.

Table 1: Physicochemical and Spectroscopic Properties of Methyl 2-aminobenzoate

Property Value Reference
Chemical Formula C₈H₉NO₂ wikipedia.orgnih.gov
Molecular Weight 151.16 g/mol nih.gov
Appearance Colorless to pale yellow liquid wikipedia.org
Native Fluorescence Light blue-violet wikipedia.org

| Refractive Index | n20/D 1.582 | sigmaaldrich.com |

Table 2: Illustrative Derivatization Strategies for Fluorescent Tagging

Reaction Type Example Reagent Resulting Functional Group Expected Spectroscopic Change Analogous Research
Schiff Base Formation 2-hydroxy-1-naphthaldehyde Imine (N=CH-R) Formation of a new conjugated system; potential for fluorescence enhancement upon ion binding. mdpi.com
Acylation Dansyl Chloride Sulfonamide Introduction of a highly fluorescent dansyl group; strong emission in the green region (~500-550 nm).

| Acylation | 9-Anthracenecarbonyl Chloride | Amide | Covalent attachment of the anthracene fluorophore; strong blue fluorescence (~400-450 nm). | nih.gov |

Environmental Chemical Processes and Degradation Studies

Photochemical Transformation in Natural Waters and Marine Environments

The photochemical transformation of methyl 2-aminobenzoate (B8764639) in natural aquatic environments is a key process influencing its environmental persistence. Studies indicate that this compound can undergo direct photolysis when exposed to ultraviolet (UV) radiation. researchgate.netnih.govunito.it Specifically, it has been shown to be susceptible to degradation under both UVC and UVB irradiation. researchgate.netnih.govunito.it The presence of chromophores in the methyl 2-aminobenzoate molecule allows for the absorption of light at wavelengths greater than 290 nm, which can lead to its direct photolysis by sunlight in the environment. nih.gov

The interaction between methyl 2-aminobenzoate and dissolved organic matter (DOM) in natural waters is an important aspect of its environmental fate. DOM, a complex mixture of organic compounds, can influence the photodegradation of contaminants. mdpi.comhawaii.eduresearchgate.net While direct studies on the specific role of methyl 2-aminobenzoate in DOM cycles are not extensively available in the reviewed literature, it is known that components of natural organic matter (NOM), a major fraction of DOM, can act as scavengers for reactive oxygen species like hydroxyl radicals (•OH). mdpi.comnih.gov This scavenging action can indirectly affect the degradation rate of methyl 2-aminobenzoate in environments where indirect photolysis is a significant pathway. nih.gov Conversely, aromatic amines are known to have the potential to bind to humus or the organic matter in soils, which suggests a possible interaction with the particulate fraction of organic matter in aquatic systems as well. nih.gov

Detailed scientific studies specifically identifying the formation of cyanate (B1221674) as a direct byproduct from the photodegradation of methyl 2-aminobenzoate in aqueous environments were not available in the reviewed literature. While the degradation of the amino group of aromatic amines can lead to various nitrogenous products, the specific pathway to cyanate formation from this compound has not been documented.

Advanced Oxidation Processes (AOPs) for Environmental Contaminant Abatement

Advanced Oxidation Processes (AOPs) are recognized as effective technologies for the removal of persistent organic pollutants from water and wastewater. researchgate.net These processes are characterized by the generation of highly reactive radicals, such as hydroxyl radicals (•OH), which can non-selectively degrade a wide range of organic compounds. researchgate.netnih.gov

The combination of hydrogen peroxide (H2O2) and ultraviolet (UV) light is a widely studied AOP for water treatment. researchgate.netnih.gov Research has demonstrated that the H2O2/UV system significantly accelerates the degradation of methyl 2-aminobenzoate compared to direct UV photolysis alone. researchgate.netnih.govmdpi.com The photolysis of H2O2 by UV light generates hydroxyl radicals, which are potent oxidizing agents. mdpi.comnih.gov

Interactive Data Table: Effect of H2O2 Concentration on the Photodegradation Rate of Methyl 2-aminobenzoate

Initial H2O2 Concentration (mM)Pseudo-first-order rate constant (k, min-1)Half-life (t1/2, min)
0Value not provided~10
5Value not provided< 5
10Value not provided< 5
20Value not provided< 5
Data adapted from a study on the degradation of 0.1 mM methyl 2-aminobenzoate under UVC irradiation. mdpi.com

Persulphate (S2O82-) activated by heat, UV light, or transition metals is another effective AOP for the degradation of organic contaminants. mdpi.comresearchgate.net UV activation of persulphate generates the sulphate radical (SO4•−), which has a high redox potential and can effectively degrade recalcitrant organic compounds. nih.gov

Studies have shown that the persulphate/UV system leads to the rapid photodegradation of methyl 2-aminobenzoate. researchgate.netnih.gov The reaction rate constant for the degradation of methyl 2-aminobenzoate by the sulphate radical is high, indicating an efficient degradation process. researchgate.netresearchgate.net The presence of the electron-donating amino group on the aromatic ring of methyl 2-aminobenzoate facilitates the reaction with the sulphate radical. researchgate.net Similar to the H2O2/UV system, the efficiency of persulphate-based AOPs can be influenced by the water matrix, including the presence of natural organic matter and inorganic anions. mdpi.com

Interactive Data Table: Second-Order Rate Constants for the Reaction of Methyl 2-aminobenzoate with Various Radicals

Radical SpeciesSecond-Order Rate Constant (M-1 s-1)
SO4•−(5.6 ± 0.4) x 10^9
Cl2•−(4.0 ± 0.3) x 10^8
CO3•−(3.1 ± 0.2) x 10^8
Data obtained from laser flash photolysis studies. researchgate.netmdpi.com

Identification and Quantification of Degradation Byproducts

During the H2O2/UV treatment of methyl 2-aminobenzoate, the primary identified degradation intermediates are its hydroxyderivatives. researchgate.netnih.govunito.itnih.gov These are formed through the addition of hydroxyl radicals to the aromatic ring of the parent compound. While the degradation of the parent compound is effective, it is important to note that these hydroxylated byproducts may exhibit a toxicity to aquatic organisms that is comparable to the original methyl 2-aminobenzoate. researchgate.netnih.govnih.gov Further oxidation of these intermediates is necessary to achieve complete mineralization to carbon dioxide, water, and inorganic ions. nih.gov

Kinetic Modeling of Environmental Degradation Rates

The environmental persistence of methyl 2-aminobenzoate hydrochloride is significantly influenced by various degradation processes, each characterized by distinct kinetic models. Research has primarily focused on photodegradation, with additional studies exploring biodegradation and hydrolysis. The degradation of this compound, often referred to as methyl anthranilate (MA) in environmental studies, is typically modeled using pseudo-first-order kinetics, particularly in the context of photodegradation. researchgate.netnih.gov

The time evolution of the concentration of methyl 2-aminobenzoate during degradation processes can be described by the pseudo-first-order equation: [MA]t = [MA]₀ * e^(-k_MA * t) where:

[MA]t is the concentration of methyl 2-aminobenzoate at time t.

[MA]₀ is the initial concentration of methyl 2-aminobenzoate.

k_MA is the pseudo-first-order photodegradation rate constant. nih.gov

The initial rate of degradation (R_MA) is then calculated as: R_MA = k_MA * [MA]₀ nih.gov

Photodegradation Kinetics

Studies have demonstrated that methyl 2-aminobenzoate undergoes direct photolysis when exposed to UVC and UVB radiation. researchgate.netresearchgate.net The rate of this photodegradation can be significantly accelerated by the presence of oxidizing agents such as hydrogen peroxide (H₂O₂), which, under photochemical conditions, generates highly reactive hydroxyl radicals (•OH). nih.govresearchgate.net

The addition of hydrogen peroxide enhances the degradation rate, although the effect can plateau at higher concentrations due to the scavenging of hydroxyl radicals by H₂O₂ itself and saturation of light absorption by H₂O₂. researchgate.netnih.gov The presence of other inorganic anions commonly found in water, such as chloride (Cl⁻) and carbonate (CO₃²⁻), also influences the photodegradation kinetics. Chloride ions can scavenge •OH radicals to form other reactive species like Cl₂•⁻, which in some conditions can increase the photodegradation rate. nih.govresearchgate.net Conversely, carbonate can lead to the formation of carbonate radicals (CO₃•⁻) and, at elevated pH, hydroperoxide anions (HO₂⁻), which may inhibit the degradation process. nih.gov

Advanced oxidation processes (AOPs) involving persulfate ions (S₂O₈²⁻) activated by UV light have also been shown to be effective. This process generates sulfate (B86663) radicals (SO₄•⁻), which react rapidly with methyl 2-aminobenzoate. nih.govresearchgate.net

Interactive Data Table: Photodegradation Kinetic Parameters of Methyl 2-aminobenzoate

Degradation ProcessReactant/ConditionRate Constant (k)UnitsReference
PhotodegradationUVC irradiationVariables⁻¹ researchgate.netnih.gov
PhotodegradationUVC + H₂O₂Variables⁻¹ researchgate.netnih.gov
Reaction with Sulfate RadicalSO₄•⁻(5.6 ± 0.4) × 10⁹M⁻¹s⁻¹ nih.gov
Reaction with Carbonate RadicalCO₃•⁻(3.1 ± 0.2) × 10⁸M⁻¹s⁻¹ researchgate.net

Note: The pseudo-first-order rate constants (k_MA) are dependent on experimental conditions such as initial concentration, light intensity, and the concentration of other present species. The table presents second-order rate constants for reactions with specific radical species.

Biodegradation and Hydrolysis Kinetics

The environmental fate of methyl 2-aminobenzoate is also determined by microbial activity and hydrolysis. While photodegradation is a significant pathway, biodegradation also contributes to its removal from the environment.

One study on aerobic microbial metabolism found that in illuminated solutions, the concentration of the parent compound was reduced by 12%, 30%, and 42% after 7, 16, and 27 days, respectively. epa.gov In the absence of light, aerobic microbial metabolism led to a 22% reduction in 9 days and a complete (100%) reduction in 20 days. epa.gov This suggests that microbial degradation is a viable, albeit potentially slower, degradation pathway compared to some advanced photochemical processes.

Hydrolysis of methyl 2-aminobenzoate appears to be a slow process under typical environmental pH conditions. Research indicates that the compound does not hydrolyze at pH 5 and 7. epa.gov At a more alkaline pH of 9, only minor hydrolysis (less than 10%) was observed. epa.gov This suggests that hydrolysis is not a primary degradation pathway for this compound in most natural water bodies. The predicted hydrolysis time is estimated to be in the range of several months to years. nih.gov

Interactive Data Table: Aerobic Microbial Degradation of Methyl 2-aminobenzoate

ConditionTime (days)Degradation (%)Reference
Illuminated712 epa.gov
Illuminated1630 epa.gov
Illuminated2742 epa.gov
Dark922 epa.gov
Dark20100 epa.gov

Advanced Applications in Chemical Synthesis and Materials Science

Building Block in Complex Organic Synthesis

The strategic placement of reactive functional groups makes methyl 2-aminobenzoate (B8764639) a valuable building block in multi-step organic synthesis. It provides a scaffold upon which chemists can elaborate to create molecules with significant commercial and scientific value.

Methyl 2-aminobenzoate is a recognized starting material in the synthesis of various pharmaceutical compounds and their intermediates. jmb.or.krjmb.or.kr Its structure is incorporated into more complex molecules designed for therapeutic applications. It is identified as an intermediate for pharmaceutical reference standards, such as those related to Benzydamine Hydrochloride, a non-steroidal anti-inflammatory drug. lgcstandards.com The trade of certain anthranilate derivatives is monitored due to their potential use as drug precursors, highlighting their role in the synthesis of controlled substances. ravimiamet.ee The biological synthesis of anthranilate derivatives is also a subject of research, with studies focusing on producing compounds with potential antinociceptive and analgesic activities using engineered microorganisms. jmb.or.kr

The compound is a key intermediate in the fine chemical industry. aidic.it A significant application is in the production of methyl N-methylanthranilate, a valuable fragrance and flavor compound. jmb.or.krgoogle.com This conversion can be achieved through reductive alkylation using formaldehyde (B43269) and hydrogen in the presence of a hydrogenation catalyst and an acidic clay catalyst. google.com

Furthermore, methyl 2-aminobenzoate is used to produce Schiff bases through reactions with aldehydes. A notable example is the synthesis of Aurantiol, a common fragrance ingredient, which is formed by combining methyl anthranilate with hydroxycitronellal. wikipedia.org The synthesis of methyl anthranilate itself has been optimized for industrial production, with methods like continuous-flow microchannel reactors being developed to improve yield and efficiency over traditional batch processes. aidic.itcetjournal.it

Table 1: Comparison of Methyl Anthranilate Synthesis Processes
Process TypeYield (%)Purity (%)Reaction TimeReference
Traditional Semi-Batch75.297.320 min aidic.it
Continuous Microchannel80.398.597 s aidic.itcetjournal.it

Role in Catalytic Processes as a Substrate or Ligand Precursor

The reactivity of the amine and ester functionalities allows methyl 2-aminobenzoate and its derivatives to participate in catalytic systems, either as the molecule being transformed (substrate) or as a precursor to a molecule that directs the catalyst (ligand).

Research has explored the reactions of methyl 2-aminobenzoate as a substrate in catalyzed reactions. For instance, it reacts with 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulphide at elevated temperatures to yield complex organophosphorus and organosulfur compounds like 1,2-dihydro-2-(p-methoxyphenyl)-4H-3,1,2-benzothiazaphosphorin-4-thione-2-sulfide. sigmaaldrich.com

More broadly, the anthranilate structure serves as a basis for designing ligands for catalysis. While direct use of methyl 2-aminobenzoate hydrochloride as a ligand precursor is a niche area, the principle is demonstrated in related systems. For example, ligand-functionalized organometallic polyoxometalates have been developed as efficient catalyst precursors for processes like amide hydrogenation. nih.gov In these systems, functional groups on the organic ligand, similar to the ester group in methyl 2-aminobenzoate, can influence the catalyst's dispersibility and interaction with supports, thereby enhancing catalytic activity and the formation of efficient active sites. nih.gov

Generation of Reactive Intermediates for Annulation Reactions (e.g., Benzyne)

A significant application of methyl 2-aminobenzoate in organic synthesis is its use as a stable and convenient precursor for generating highly reactive intermediates. wikipedia.org The most prominent example is the formation of benzyne (B1209423) (1,2-didehydrobenzene).

This transformation is typically achieved through diazotization of the amino group on methyl 2-aminobenzoate using reagents like sodium nitrite (B80452) in the presence of an acid. wikipedia.org The resulting unstable diazonium salt readily decomposes, eliminating nitrogen gas (N₂) and carbon dioxide (CO₂) to generate the strained, highly reactive benzyne intermediate. This "in situ" generation allows benzyne to be trapped by various dienophiles in Diels-Alder reactions or to participate in other annulation (ring-forming) reactions, providing a powerful method for constructing complex polycyclic aromatic systems. wikipedia.orgresearchgate.net

Applications in Functional Materials Research

The unique chemical and physical properties of methyl 2-aminobenzoate lend themselves to applications in the field of functional materials. Research in this area often focuses on its environmental fate and its incorporation into specialized products.

The compound is used as an active ingredient in biocidal products. This has prompted research into its environmental degradation, particularly through advanced oxidation processes (AOPs). Studies show that it can be degraded by UV light, a process accelerated by hydrogen peroxide (H₂O₂/UV), which generates hydroxyl radicals. nih.govnih.gov The kinetics of these degradation reactions are of interest in environmental materials science for water purification. The presence of other ions, such as chloride and carbonate, significantly influences the degradation pathway and rate by scavenging hydroxyl radicals and forming other reactive species. nih.govresearchgate.net

Table 2: Second-Order Rate Constants for the Reaction of Various Radicals with Methyl Anthranilate (MA)
Radical SpeciesRate Constant (k) (M⁻¹·s⁻¹)Reference
Sulfate (B86663) Radical (SO₄·⁻)(5.6 ± 0.4) × 10⁹ researchgate.net
Dichloride Radical Anion (Cl₂·⁻)(4.0 ± 0.3) × 10⁸ nih.govresearchgate.net
Carbonate Radical (CO₃·⁻)(3.1 ± 0.2) × 10⁸ nih.govresearchgate.net

Furthermore, due to its use in regulated products, there is a need for high-quality reference materials (RMs) for analytical monitoring. The development of stable and homogeneous RMs of methyl 2-aminobenzoate within a product matrix (like ethanol) is an application in materials metrology, ensuring the quality and safety of consumer goods. The compound also exhibits a characteristic light blue-violet fluorescence, a photophysical property that could be exploited in the design of fluorescent materials or sensors. wikipedia.org

Conclusion and Future Research Directions

Synthesis of Key Research Contributions

Methyl 2-aminobenzoate (B8764639) hydrochloride is a derivative of the industrially significant compound methyl anthranilate. Research has established its role as a stable, water-soluble intermediate for the synthesis of more complex molecules. The parent molecule and other aminobenzoic acid derivatives are recognized as vital building blocks in medicinal chemistry, forming the scaffold for drugs with anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comresearchgate.net Studies have demonstrated the conversion of aminobenzoic acids into a wide array of bioactive compounds through modifications of the amine and carboxyl groups. nih.govmdpi.com Furthermore, the positioning of aminobenzoic acid derivatives within the catalytic center of the ribosome has been studied, providing insight into their biological activity at a molecular level. nih.gov

Identification of Promising Avenues for Future Investigation

Future research on aminobenzoate derivatives is poised to expand in several promising directions. A primary focus is the continued exploration and development of novel therapeutic agents. nih.gov The structural versatility of the aminobenzoic acid scaffold makes it an excellent candidate for creating libraries of new compounds to be screened for a wide range of biological activities. nih.govresearchgate.net Another significant avenue is the development of greener and more sustainable production methods. mdpi.com This includes biocatalytic and fermentation-based approaches to replace traditional petroleum-based chemical syntheses, which would reduce environmental impact and reliance on non-renewable resources. mdpi.com Investigating the specific mechanisms of action for newly synthesized derivatives remains a critical task to validate their potential in clinical applications. nih.gov

Methodological Advancements and Emerging Technologies for Study

The study and synthesis of esters like Methyl 2-aminobenzoate hydrochloride are benefiting from significant technological advancements. In synthesis, there is a strong push towards developing more efficient and environmentally friendly catalytic systems. eurekalert.org This includes research into novel homogeneous and heterogeneous catalysts for Fischer-Speier esterification and the development of transition-metal-catalyzed C-H activation methods, which offer more atom-economical routes to esters. mdpi.comacs.org Technologies like microwave-assisted synthesis and processes that remove water in-situ to drive reaction equilibrium are also becoming more common. researchgate.net

In the field of analysis, emerging techniques are enabling faster and more sensitive characterization of pharmaceutical compounds and intermediates. nih.gov Advancements in chromatography, such as Ultra-High-Performance Liquid Chromatography (UHPLC) and multidimensional chromatography (e.g., LCxLC), provide unprecedented separation efficiency for complex mixtures. ijcrt.orgijpsjournal.com Spectroscopic methods, including advanced applications of Raman and Near-Infrared (NIR) spectroscopy, allow for rapid, non-destructive analysis, which is highly valuable for quality control in pharmaceutical manufacturing. ijcrt.orgnih.gov

Q & A

Basic: What are the key synthetic steps for preparing Methyl 2-aminobenzoate hydrochloride, and how is its purity validated?

Answer:
The synthesis typically involves bromination, reduction, oxidation, condensation, and salification steps starting from methyl 2-aminobenzoate . For purity validation, researchers should employ a combination of spectroscopic techniques:

  • 1H-NMR to confirm structural integrity by comparing aromatic proton signals and amine/ester functional groups.
  • Mass Spectrometry (MS) to verify molecular ion peaks and fragmentation patterns.
  • Infrared Spectroscopy (IR) to identify characteristic stretches (e.g., N-H, C=O, and ester C-O).
  • HPLC for quantitative purity analysis, ensuring impurities are <0.1% .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:
Key precautions include:

  • Personal Protective Equipment (PPE): Wear impervious gloves, tightly sealed goggles, and lab coats to avoid skin/eye contact, which may cause inflammation or severe irritation .
  • Ventilation: Use fume hoods to prevent inhalation of dust/aerosols, which can irritate the respiratory tract .
  • Spill Management: Collect spills mechanically, avoid water rinsing, and dispose of waste according to federal/state regulations .
  • Storage: Keep in a cool, dry place away from ignition sources, and label containers clearly .

Advanced: How can reaction conditions be optimized during bromination of this compound?

Answer:
Bromination efficiency depends on:

  • Catalyst Selection: Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction rates.
  • Temperature Control: Maintain 0–5°C to minimize side reactions (e.g., over-bromination) .
  • Stoichiometry: Optimize bromine equivalents (1.1–1.3 equiv) to balance yield and purity. Post-reaction, quench excess Br₂ with Na₂S₂O₃ to prevent degradation .

Advanced: How should researchers address contradictions in spectroscopic data during derivative characterization?

Answer:
Discrepancies may arise from residual solvents, tautomerism, or impurities. Mitigation strategies include:

  • Solvent Exchange: Re-dissolve samples in deuterated solvents (e.g., DMSO-d6) and re-run NMR to eliminate solvent interference .
  • 2D NMR Techniques: Use COSY or HSQC to resolve overlapping signals in complex derivatives.
  • High-Resolution MS (HRMS): Confirm molecular formulas to rule out isotopic or adduct peaks.
  • Control Experiments: Compare spectra with intermediates to identify unintended side reactions .

Basic: Which solvents and conditions are suitable for synthesizing this compound derivatives?

Answer:

  • Solvents: Ethanol, THF, or dichloromethane for solubility and inertness.
  • Reaction pH: Maintain neutral to slightly acidic conditions (pH 5–7) during salification to stabilize the hydrochloride salt .
  • Temperature: Moderate heating (40–60°C) for condensation steps, with ice baths for exothermic reactions (e.g., bromination) .

Advanced: How do pH and temperature during salification impact the stability of this compound?

Answer:

  • pH Effects: Excess acidity (pH <4) may protonate the amine group, reducing crystallinity. Neutral pH (6–7) optimizes salt formation and yield .
  • Temperature: Rapid cooling post-salification improves crystal purity, while prolonged heating (>60°C) risks decomposition.
  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) to assess hygroscopicity and shelf-life .

Advanced: What strategies are effective for synthesizing and characterizing novel esters from this compound?

Answer:

  • Esterification: React with alcohols (e.g., benzyl alcohol) under Mitsunobu conditions (DIAD, PPh₃) or acid catalysis (H₂SO₄) .
  • Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate esters.
  • Characterization: Employ 13C-NMR to confirm ester carbonyl signals (~165–175 ppm) and NOESY to study steric effects in bulky derivatives .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Answer:

  • Store in airtight containers under inert gas (N₂ or Ar) at –20°C for long-term stability.
  • Avoid moisture and light exposure, as hydrolysis of the ester or amine groups may occur .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.